molecular formula C18H19N3O B7508008 2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B7508008
M. Wt: 293.4 g/mol
InChI Key: RUTPHUDYMSJTIL-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAMCL is a small molecule that belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives. This compound possesses unique structural features that make it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation and survival. This compound has also been found to activate the p38 mitogen-activated protein kinase pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine. Furthermore, this compound has been found to exhibit neuroprotective effects in animal models of Parkinson's disease by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and modification. This compound is also stable under various conditions, which makes it suitable for in vitro and in vivo experiments. However, the limitations of this compound include its low solubility in water, which limits its bioavailability and requires the use of organic solvents for experiments.

Future Directions

Several future directions can be explored in the research of 2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another future direction is the investigation of the mechanism of action of this compound in various diseases to identify potential targets for drug development. Furthermore, the therapeutic potential of this compound in other diseases, such as cardiovascular diseases and inflammatory diseases, can be explored in future research studies.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent anticancer activity, inhibits the activity of acetylcholinesterase, and has neuroprotective effects in animal models of Parkinson's disease. This compound has several advantages for lab experiments, but its low solubility in water limits its bioavailability. Several future directions can be explored in the research of this compound, including the development of this compound derivatives and the investigation of its mechanism of action in various diseases.

Synthesis Methods

2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one can be synthesized using various methods, including the condensation reaction of 2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one with 3,5-dimethylaniline. The synthesis of this compound has been reported in several research articles, and the yield of the reaction can be optimized by adjusting the reaction conditions.

Scientific Research Applications

2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several research studies have reported that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Furthermore, this compound has been found to exhibit neuroprotective effects in animal models of Parkinson's disease.

Properties

IUPAC Name

2-[(3,5-dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-7-13(2)9-15(8-12)19-11-16-10-17(22)21-6-4-5-14(3)18(21)20-16/h4-10,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTPHUDYMSJTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)CNC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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